3-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
3-(3-Chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 3-chlorophenyl group at position 3, a methyl group at position 1, and a carboxamide moiety at position 5. The carboxamide is linked to a 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole ring system, a fused bicyclic structure combining cyclopentane with a thiazole ring.
Properties
Molecular Formula |
C17H15ClN4OS |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4OS/c1-22-14(9-13(21-22)10-4-2-5-11(18)8-10)16(23)20-17-19-12-6-3-7-15(12)24-17/h2,4-5,8-9H,3,6-7H2,1H3,(H,19,20,23) |
InChI Key |
UCRCUBYNEFKZPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole and thiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of similar compounds on human breast cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways related to cancer progression .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inflammation plays a crucial role in various diseases, including cancer and cardiovascular disorders.
Case Study: COX-II Inhibition
Research has shown that compounds with similar structures can act as selective inhibitors of cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes. In vitro studies demonstrated that certain derivatives exhibited potent anti-inflammatory activity with minimal side effects, suggesting their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of 3-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide have also been explored.
Case Study: Efficacy Against Pathogenic Bacteria
A series of experiments tested the compound against various bacterial strains. The results indicated that it possessed significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Summary of Applications
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural differences between the target compound and three analogs identified in the evidence:
Structural and Electronic Considerations
Substituent Effects
- Chlorophenyl Position: The meta-chloro substitution in the target compound vs. para-chloro in Analog 2 may influence dipole moments and steric interactions with biological targets.
- Electron-Withdrawing Groups : The trifluoromethyl group in Analog 3 is a strong electron-withdrawing substituent, which could stabilize the molecule against oxidative metabolism compared to the methyl group in the target compound .
Ring Systems and Conformation
- Cyclopenta-Thiazole vs. Cyclopenta-Thiophene : The target compound’s thiazole ring (containing nitrogen and sulfur) may engage in hydrogen bonding, whereas Analog 1’s thiophene (sulfur-only) is more electron-rich, favoring π-π stacking interactions .
- Thiadiazine vs.
Functional Group Implications
- Carboxamide vs. Oxime Ester : The carboxamide in the target compound and Analog 1 supports hydrogen bonding, critical for target affinity. In contrast, Analog 3’s oxime ester may confer reactivity or altered pharmacokinetics .
Potential Implications for Research
Synthetic Optimization : Modifying the chloro substituent’s position (meta to para) or replacing the cyclopenta-thiazole with thiophene/thiadiazine systems could elucidate structure-activity relationships.
Computational Studies: Wavefunction Analysis: Tools like Multiwfn could compare electron localization (ELF) or electrostatic potentials (ESP) between the target compound and analogs to predict reactivity. Crystal Packing Analysis: Mercury CSD might reveal differences in intermolecular interactions (e.g., hydrogen bonds in carboxamides vs. halogen bonds in chlorobenzoyl oximes).
Conformational Analysis : Applying Cremer-Pople puckering parameters to the cyclopenta rings could clarify how ring puckering affects 3D conformation and bioactivity.
Biological Activity
The compound 3-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article synthesizes various research findings regarding its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₃ClN₄OS
- Molecular Weight : 345.8 g/mol
The presence of the pyrazole ring and the thiazole moiety contributes to its biological activity, as these heterocyclic structures are known for their diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its cytotoxic effects:
The compound exhibits significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating effective concentrations required to inhibit cell growth by 50%. Mechanisms include induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate effective inhibition against several bacterial strains, suggesting a broad-spectrum potential:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrazole and thiazole rings significantly influence biological activity. For instance:
- Substituents at the para position of the phenyl ring enhance potency against cancer cells.
- The presence of electron-withdrawing groups like chlorine increases the compound's lipophilicity, improving membrane permeability and bioavailability.
Case Studies
- In Vivo Efficacy : A study assessing the in vivo efficacy of this compound demonstrated a significant reduction in tumor size in xenograft models when administered at therapeutic doses. This suggests potential for clinical application in cancer treatment.
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics could yield synergistic effects, enhancing overall treatment efficacy while potentially reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
